N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
Overview
Description
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a benzimidazole moiety, and an allylthio group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Allylthio Group: The allylthio group is introduced via nucleophilic substitution reactions, where an allyl halide reacts with a thiol group.
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reactions: The final step involves coupling the thiadiazole and benzimidazole intermediates through a suitable linker, such as an acetamide group, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol and allylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress, such as peroxidases and reductases.
Pathways: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
- N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
Uniqueness
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to its methylthio and ethylthio analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-2-7-21-14-19-18-13(23-14)17-11(20)8-22-12-15-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,15,16)(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLUUJRVZAKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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